4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that combines elements of pyrrolopyrrole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrrole core, followed by the introduction of the benzyl group and the pyrimidine moiety. Key steps include:
Formation of the Pyrrolopyrrole Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction.
Attachment of the Pyrimidine Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2-methyl-6-(trifluoromethyl)pyrimidine: This compound shares structural similarities with other pyrrolopyrrole derivatives and pyrimidine-containing compounds.
Uniqueness
What sets this compound apart is its specific combination of structural elements, which may confer unique properties such as enhanced stability, reactivity, or bioactivity. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c1-13-24-17(7-18(25-13)20(21,22)23)19(28)27-11-15-9-26(10-16(15)12-27)8-14-5-3-2-4-6-14/h2-7,15-16H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOCVSQJUQZXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CC3CN(CC3C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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